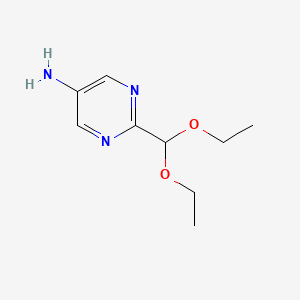

2-(Diethoxymethyl)pyrimidin-5-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(diethoxymethyl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-3-13-9(14-4-2)8-11-5-7(10)6-12-8/h5-6,9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJCXYQMOAIWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NC=C(C=N1)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610862 | |

| Record name | 2-(Diethoxymethyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331808-99-2 | |

| Record name | 2-(Diethoxymethyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Diethoxymethyl Pyrimidin 5 Amine

Reactions of the Diethoxymethyl Group

The diethoxymethyl group, a protected form of a carbaldehyde, is susceptible to several important transformations, providing a pathway to various pyrimidine-2-carbaldehyde and pyrimidine-2-carboxylic acid derivatives.

Hydrolysis to Pyrimidine-2-carbaldehyde Derivatives

The diethoxymethyl group can be readily hydrolyzed under acidic conditions to unveil the corresponding aldehyde. This reaction is a standard method for deprotection of acetals and is typically achieved by treatment with aqueous acid. The generally accepted mechanism involves protonation of one of the ethoxy oxygens, followed by the elimination of ethanol (B145695) to form an oxonium ion. Subsequent nucleophilic attack by water and loss of a proton yields a hemiacetal, which then undergoes further acid-catalyzed elimination of a second molecule of ethanol to afford the final aldehyde.

While specific literature on the hydrolysis of 2-(diethoxymethyl)pyrimidin-5-amine is not abundant, the general mechanism for acid-catalyzed acetal (B89532) hydrolysis is well-established. The reaction is reversible, and to drive the equilibrium towards the aldehyde, an excess of water is typically used.

General Reaction Scheme for Acetal Hydrolysis:

The resulting 5-aminopyrimidine-2-carbaldehyde (B13106446) is a valuable synthon for the preparation of more complex heterocyclic systems, such as Schiff bases.

Oxidation Pathways to Pyrimidine-2-carboxylic Acid Derivatives

The diethoxymethyl group can be oxidized to a carboxylic acid functional group. This transformation can proceed through two main pathways. The first involves the direct oxidation of the acetal to the corresponding ester, which can then be hydrolyzed to the carboxylic acid. A more common approach is the two-step process involving initial hydrolysis of the acetal to the aldehyde, as described in the previous section, followed by oxidation of the aldehyde to the carboxylic acid.

A variety of oxidizing agents are capable of converting aldehydes to carboxylic acids, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For instance, the amino group at the 5-position might require protection before carrying out the oxidation.

A patent describes a process for the direct oxidation of acetals to acids using free oxygen in the presence of formic acid as a solvent. This method could potentially be applied to this compound to yield 5-aminopyrimidine-2-carboxylic acid directly.

Nucleophilic Substitutions at the Acetal Carbon

The acetal carbon in this compound is generally not susceptible to direct nucleophilic substitution. However, related reactions involving organometallic reagents with halogenated pyrimidines suggest potential, albeit indirect, pathways. For instance, Grignard reagents and organolithium reagents are known to react with halopyrimidines, leading to the formation of new carbon-carbon bonds. researchgate.netresearchgate.net

While no direct examples of nucleophilic substitution at the diethoxymethyl group of this specific compound are documented, it is conceivable that under certain conditions, particularly with activation by a Lewis acid, a nucleophile could displace one of the ethoxy groups. However, the more likely pathway for introducing a new substituent at the 2-position would involve the initial conversion of the diethoxymethyl group to a more reactive functionality, such as a halide.

Reactions of the Pyrimidine-5-amino Group

The amino group at the 5-position of the pyrimidine (B1678525) ring behaves as a typical, albeit somewhat deactivated, aromatic amine. Its nucleophilicity is reduced due to the electron-withdrawing nature of the pyrimidine ring. Nevertheless, it undergoes several characteristic reactions, including acylation and condensation.

Acylation and Protection Strategies

The 5-amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen halide or carboxylic acid byproduct. semanticscholar.org

Given the potential for N,N-diacylation, especially with more reactive acylating agents or stronger bases, careful control of reaction conditions is necessary to achieve mono-acylation. semanticscholar.org In some cases, the mono-acylated product can be obtained by the cautious alkaline hydrolysis of the di-acylated derivative.

The amino group can also be protected to prevent its reaction in subsequent synthetic steps. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or 4-dimethylaminopyridine (B28879) (DMAP). The Boc group is stable under many reaction conditions but can be readily removed with acid.

| Reagent | Product | Reaction Type | Reference |

| Acyl Chloride (e.g., Acetyl Chloride) | N-(2-(diethoxymethyl)pyrimidin-5-yl)acetamide | Acylation | semanticscholar.org |

| Di-tert-butyl dicarbonate (Boc₂O) | tert-butyl (2-(diethoxymethyl)pyrimidin-5-yl)carbamate | Protection |

Amination and Condensation Reactions

The 5-amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are typically acid-catalyzed and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

For this reaction to proceed with this compound, the diethoxymethyl group would first need to be hydrolyzed to the corresponding aldehyde, 5-aminopyrimidine-2-carbaldehyde. The resulting amino-aldehyde can then undergo intramolecular or intermolecular condensation. However, the primary amino group itself can react with external aldehydes or ketones.

For example, the condensation of an aminopyrimidine with a substituted benzaldehyde (B42025) in the presence of a catalytic amount of acetic acid in an alcoholic solvent is a common method for synthesizing pyrimidine-based Schiff bases. researchgate.netstackexchange.com

| Reactant | Product Type | General Conditions | Reference |

| Aldehyde (R'-CHO) | Schiff Base (Imine) | Acid catalyst (e.g., acetic acid), alcoholic solvent | researchgate.netstackexchange.com |

| Ketone (R'-CO-R'') | Schiff Base (Imine) | Acid catalyst, removal of water |

These Schiff bases are of interest due to their potential biological activities and their utility as intermediates in the synthesis of more complex heterocyclic systems.

Derivatization for Further Synthetic Utility

The synthetic utility of this compound is significantly enhanced through the derivatization of its key functional groups: the primary amino group at the C-5 position and the diethoxymethyl acetal at the C-2 position. These transformations allow for the introduction of diverse structural motifs and the construction of more complex molecular architectures.

The primary amino group is a versatile handle for a variety of chemical modifications. Standard reactions such as acylation, sulfonylation, and alkylation can be employed to introduce a wide range of substituents. For instance, acylation with various acid chlorides or anhydrides can furnish the corresponding amides. These amide derivatives can participate in further reactions or modulate the electronic properties of the pyrimidine ring. Similarly, reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry. N-alkylation of the amino group can also be achieved, although regioselectivity can be a challenge, as alkylation can also occur on the ring nitrogen atoms.

The diethoxymethyl group, an acetal, serves as a protected form of a formyl group. This protecting group is stable under various reaction conditions but can be readily deprotected to the corresponding aldehyde under acidic conditions. The resulting 2-formyl-pyrimidin-5-amine is a valuable intermediate for a plethora of subsequent transformations. For example, the aldehyde can undergo condensation reactions with various nucleophiles, such as amines, to form imines, or with active methylene (B1212753) compounds in Knoevenagel-type condensations. It can also be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, further expanding the synthetic possibilities.

While specific literature on the derivatization of this compound is limited, the reactivity of analogous 5-aminopyrimidine (B1217817) systems provides a strong basis for predicting its chemical behavior. For example, the synthesis of various 2-substituted pyrimidine-5-carboxylic esters has been reported through the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, highlighting the utility of related structures in building complex pyrimidines. organic-chemistry.org

Table 1: Representative Derivatization Reactions of Analogous 5-Aminopyrimidine Systems

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 2-Amino-4,6-dichloropyrimidine | Substituted Amines, Et3N | 2-Amino-4-chloro-6-(substituted-amino)pyrimidines | Good to Excellent | mdpi.com |

| 2,4-Dichloropyrimidine-5-carbaldehyde | Indoline, NaOH, EtOH/MeOH | 2-Amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes | 60 | mdpi.com |

| 5-Amino-6-methyl-3-phenylpyrimidin-4(3H)-one | CuCl2, Alkyl Alcohols | 2-Alkoxy-1H-imidazoles | - | rsc.org |

Note: The reactions presented in this table are for analogous pyrimidine systems and are intended to illustrate the potential reactivity of this compound. Specific yields for the target compound may vary.

Electrophilic and Nucleophilic Reactions on the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity towards electrophiles and nucleophiles. The presence of two nitrogen atoms significantly influences the electron distribution within the ring, making it generally less reactive towards electrophilic attack than benzene (B151609) but more susceptible to nucleophilic substitution. The substituents on the pyrimidine core, in this case, the amino group at C-5 and the diethoxymethyl group at C-2, further modulate this reactivity.

Directed Functionalization of the Pyrimidine Core

The amino group at the C-5 position is an activating, ortho-, para-directing group. masterorganicchemistry.com This means it directs incoming electrophiles primarily to the C-4 and C-6 positions, which are ortho and para to the amino group, respectively. However, due to the electron-withdrawing nature of the two ring nitrogens, electrophilic aromatic substitution on the pyrimidine ring is generally challenging and often requires forcing conditions or the presence of strongly activating groups.

Conversely, the electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr). Halogenated pyrimidines are common substrates for SNAr reactions, where the halogen is displaced by a nucleophile. While this compound does not possess a leaving group on the ring, the amino group could potentially be converted into a diazonium salt, which could then be displaced by various nucleophiles. However, such reactions can be complex and may lead to a mixture of products.

A more common strategy for the functionalization of the pyrimidine core is directed ortho-metalation. In this approach, a directing group, such as an amide or a protected amine, is used to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent C-4 or C-6 position. The resulting organolithium species can then react with a variety of electrophiles to introduce new functional groups with high regioselectivity. While there are no specific reports on the directed metalation of this compound, this strategy has been successfully applied to other substituted pyrimidines. acs.org

Metal-Catalyzed Coupling Reactions Involving the Pyrimidine Moiety

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, have become indispensable tools for the functionalization of heterocyclic compounds, including pyrimidines. nih.govrsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

For this compound to participate in these reactions as a coupling partner, it would typically need to be converted into a halopyrimidine or a pyrimidine triflate. For example, the amino group could be transformed into a halogen via a Sandmeyer-type reaction. The resulting halopyrimidine could then undergo Suzuki coupling with boronic acids to introduce aryl or heteroaryl groups, Sonogashira coupling with terminal alkynes to install alkynyl moieties, or Heck coupling with alkenes.

Alternatively, the amino group itself can participate directly in Buchwald-Hartwig amination reactions, coupling with aryl or vinyl halides to form N-aryl or N-vinyl derivatives. rsc.org This reaction is a powerful method for constructing C-N bonds and has been widely applied in the synthesis of complex molecules.

Table 2: Representative Metal-Catalyzed Coupling Reactions of Analogous Pyrimidine Systems

| Pyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Reaction Type | Product | Yield (%) | Reference |

| 2,4-Dichloropyrimidines | Arylboronic acids | Pd(PPh3)4 | Suzuki | 4-Aryl-2-chloropyrimidines | Good to Excellent | nih.gov |

| 5-Bromopyrimidine | Heteroaryl halides | Pd(PPh3)2Cl2 | Suzuki | Heteroarylpyrimidines | 56 | researchgate.net |

| 2-Chloropyrimidine | Amines | Pd(OAc)2/Xantphos | Buchwald-Hartwig | 2-Aminopyrimidines | 27-82 | rsc.org |

| 5-Iodouridine | Terminal alkynes | PdCl2(PPh3)2/CuI | Sonogashira | 5-Alkynyluridines | Good | wur.nl |

Note: The reactions presented in this table are for analogous pyrimidine systems and are intended to illustrate the potential reactivity of this compound derivatives. Specific yields for the target compound may vary.

Ring Transformations and Rearrangements

The pyrimidine ring, under certain conditions, can undergo ring transformation and rearrangement reactions, leading to the formation of different heterocyclic systems. These reactions are often driven by the inherent strain or reactivity of the pyrimidine core and can be initiated by nucleophiles, electrophiles, or photochemical activation.

One of the most well-known rearrangements of pyrimidine derivatives is the Dimroth rearrangement. This typically involves the reaction of a pyrimidine with a primary amine, leading to a ring-opening and subsequent ring-closing to form a new, isomeric pyrimidine. While this rearrangement is common for certain substitution patterns, its applicability to this compound would depend on the specific reaction conditions and the nature of the attacking nucleophile.

Ring transformations of pyrimidines can also lead to the formation of other heterocyclic rings, such as pyridines, imidazoles, or isoxazoles. These transformations often involve the cleavage of one or more bonds in the pyrimidine ring, followed by recyclization with the incorporation of atoms from the reagent or solvent. For example, the reaction of certain pyrimidines with strong nucleophiles like liquid ammonia (B1221849) can lead to ring contraction or expansion. The quaternization of a ring nitrogen can enhance the reactivity of the pyrimidine ring towards nucleophiles, facilitating such transformations.

While there are no specific reports on the ring transformations of this compound, the general principles of pyrimidine reactivity suggest that under appropriate conditions, it could be a substrate for such reactions, providing a pathway to novel heterocyclic structures.

Synthetic Utility of 2 Diethoxymethyl Pyrimidin 5 Amine As a Versatile Building Block

Construction of Fused Heterocyclic Systems

The bifunctional nature of 2-(diethoxymethyl)pyrimidin-5-amine, possessing both a nucleophilic amino group and a latent electrophilic formyl group, makes it a theoretically ideal precursor for the synthesis of various fused heterocyclic systems through annulation reactions.

Synthesis of Pyrrolo[2,3-d]pyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. google.comnih.gov The synthesis of these scaffolds often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525). While various methods exist for the synthesis of pyrrolo[2,3-d]pyrimidines, including multicomponent reactions and cyclizations of substituted pyrimidines, the specific use of this compound is not extensively detailed in publicly available literature. google.comscielo.org.mx Hypothetically, this compound could serve as a key starting material. The synthetic strategy would likely involve the reaction of the 5-amino group with a suitable three-carbon synthon, followed by cyclization. Alternatively, the protected aldehyde at the C2 position could be unveiled and utilized in a subsequent ring-closing step.

Routes to Pyrimido[4,5-d]pyrimidine (B13093195) and Pyrimido[5,4-d]pyrimidine (B1612823) Systems

The pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine isomers are fused heterocyclic systems that have garnered interest due to their structural similarity to purines and their associated biological activities. jocpr.comresearchgate.netrsc.org The synthesis of these scaffolds typically proceeds from highly functionalized pyrimidine precursors. jocpr.comresearchgate.net For instance, the synthesis of pyrimido[5,4-d]pyrimidines has been reported starting from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) or through the cyclization of appropriately substituted pyrimidines. jocpr.comnih.gov

While direct examples employing this compound are scarce, its structure suggests a plausible route to the pyrimido[4,5-d]pyrimidine skeleton. A potential synthetic pathway could involve the reaction of the 5-amino group with a reagent that introduces the necessary atoms for the second pyrimidine ring, followed by cyclization involving the C4 and C6 positions of the original pyrimidine ring.

Access to Quinazoline (B50416) and Related Polycyclic Heterocycles

Quinazolines and their derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.net Their synthesis often relies on precursors derived from anthranilic acid or 2-aminobenzaldehyde. researchgate.net The construction of a quinazoline ring typically involves the annulation of a benzene (B151609) ring onto a pyrimidine or vice versa.

The use of this compound for the direct synthesis of quinazolines is not a commonly reported method. However, its structure could potentially be incorporated into more complex polycyclic systems that contain a quinazoline moiety. For instance, the pyrimidine ring could be further functionalized and then subjected to a photochemical 6π-electrocyclization, a method that has been used to synthesize benzo[h]pyrano[2,3-f]quinazolines from suitably substituted pyrimidines. beilstein-journals.org

Preparation of Substituted Pyrimidine Derivatives

Beyond its use in the construction of fused systems, this compound itself can serve as a scaffold for the introduction of further chemical diversity.

Introduction of Diverse Functional Groups at the Pyrimidine Core

The reactivity of the amino and the protected formyl groups allows for a range of chemical transformations. The 5-amino group can undergo typical reactions of an aromatic amine, such as acylation, alkylation, diazotization followed by substitution, and transition metal-catalyzed cross-coupling reactions. These transformations would allow for the introduction of a wide variety of substituents at the C5 position.

The diethoxymethyl group at the C2 position is a stable acetal (B89532) that serves as a protecting group for a formyl group. This formyl group can be deprotected under acidic conditions to yield the corresponding 2-formylpyrimidin-5-amine. This aldehyde functionality opens up a plethora of synthetic possibilities, including reductive amination, Wittig reactions, and the formation of various heterocyclic rings. Recent advances in C-H functionalization have also provided methods for the C2-selective amination of pyrimidines, which could be a complementary approach to accessing 2-aminopyrimidine (B69317) derivatives. nih.gov

Synthesis of Complex Pyrimidine-Bearing Molecules

The ability to selectively functionalize both the C2 and C5 positions of the pyrimidine ring makes this compound a potentially valuable building block in the synthesis of complex molecules. For example, the synthesis of 2,5-substituted pyrimidines has been explored for their potential as small-molecule binders for therapeutic targets. nih.gov The orthogonal reactivity of the amino and the protected aldehyde groups could be exploited in multi-step syntheses to build intricate molecular architectures. A complex molecule could be assembled by first elaborating a substituent at the C5 position via the amino group, followed by deprotection and reaction of the C2-aldehyde to append another fragment of the target molecule.

Role in the Assembly of Advanced Organic Scaffolds

The dual functionality of this compound makes it an ideal starting material for the construction of fused pyrimidine derivatives, which are core structures in many biologically active molecules. The 5-amino group serves as a nucleophilic handle for initial reactions, while the 2-(diethoxymethyl) group can be readily hydrolyzed under acidic conditions to unmask a formyl group, which can then participate in intramolecular cyclization reactions. This sequential reactivity is a powerful tool for the regioselective synthesis of complex heterocyclic systems.

One notable application of this building block is in the synthesis of 2-substituted 5-aminopyrimidines. The diethoxymethyl group at the 2-position can be maintained throughout several synthetic steps, allowing for modification of the 5-amino group. For instance, the amino group of this compound can be protected, for example, with a benzyl (B1604629) chloroformate in the presence of a base like potassium carbonate, to allow for further manipulations at other positions of the pyrimidine ring. researchgate.net

While direct, published examples of the construction of complex fused scaffolds starting from this compound are not extensively detailed in readily available literature, its structural motifs are found in precursors for advanced scaffolds like pyrido[2,3-d]pyrimidines. The general strategy for the synthesis of such systems often involves the reaction of a 5-aminopyrimidine (B1217817) derivative, where the 2-position is either a latent or an active aldehyde, with a suitable three-carbon unit to form the fused pyridine (B92270) ring.

The following table outlines a representative transformation that highlights the synthetic potential of the core structure of this compound in the formation of a protected aminopyrimidine, a key intermediate for more complex scaffolds.

| Reactant 1 | Reagent | Base | Solvent | Product | Yield | Reference |

| This compound | Benzyl chloroformate | K₂CO₃ | THF/H₂O (1:1) | Benzyl (2-(diethoxymethyl)pyrimidin-5-yl)carbamate | Not Reported | researchgate.net |

The synthesis of fused pyrimidine systems such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines often starts from appropriately substituted pyrimidine precursors. rsc.org For example, the cyclization of a 4-amino-5-carboxamidopyrimidine with a one-carbon synthon can lead to the formation of the pyrimido[4,5-d]pyrimidine core. Although not directly starting from this compound, these syntheses illustrate the general pathways where a functionalized 5-aminopyrimidine is a key intermediate. The latent aldehyde in this compound provides a synthetic equivalent to the carboxyl or cyano groups often used in these cyclizations, following its conversion to the aldehyde and subsequent oxidation or other transformations.

The construction of purine (B94841) analogs is another area where 5-aminopyrimidine derivatives are crucial. The de novo synthesis of purines involves the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine ring. researchgate.net This typically involves a 4,5-diaminopyrimidine. While this compound is not a diamine, its amino group could be a starting point for the introduction of a second nitrogen-containing substituent at the 4-position, or the existing amino group could be used to build the imidazole ring through a different cyclization strategy.

The versatility of this building block lies in the strategic unmasking and reaction of its functional groups. The controlled hydrolysis of the acetal to the aldehyde is a key step that opens up a plethora of possibilities for forming carbon-carbon and carbon-nitrogen bonds, essential for the assembly of advanced polycyclic systems.

Mechanistic and Computational Investigations in 2 Diethoxymethyl Pyrimidin 5 Amine Chemistry

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 2-(Diethoxymethyl)pyrimidin-5-amine can be approached through several routes, with the choice of pathway often depending on the availability of starting materials and desired reaction conditions. A plausible and commonly employed strategy for constructing such substituted pyrimidines involves a two-step process starting from a suitable precursor like 2-chloro-5-nitropyrimidine.

The first step is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyrimidine (B1678525) ring is activated towards substitution by the electron-withdrawing effect of the ring nitrogens and the nitro group. This position is attacked by sodium ethoxide, generated in situ from ethanol (B145695) and a base like sodium hydride, to form the intermediate 2-(diethoxymethyl)-5-nitropyrimidine. The mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the chloride ion to restore aromaticity.

The second step is the reduction of the nitro group at the 5-position to an amine. This transformation is typically achieved with high efficiency using catalytic hydrogenation. A common system for this reduction is palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The reaction proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group, which is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.

An alternative pathway could involve the initial formation of 5-aminopyrimidine (B1217817) followed by the introduction of the diethoxymethyl group. However, direct C-H functionalization at the 2-position of 5-aminopyrimidine is often challenging and may lack selectivity. Therefore, the former route starting from a pre-functionalized pyrimidine ring is generally more feasible.

Theoretical Studies of Reactivity and Selectivity

Computational chemistry provides powerful tools to predict and rationalize the reactivity and selectivity of molecules like this compound without the need for empirical experimentation. These theoretical studies can offer insights into the molecule's electronic structure and the energetics of its reaction pathways.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide a detailed picture of the electronic landscape of this compound. The distribution of electron density is heavily influenced by the substituents on the pyrimidine ring. The amino group at the C5 position is a strong electron-donating group, increasing the electron density of the pyrimidine ring, particularly at the ortho and para positions relative to it. Conversely, the pyrimidine ring nitrogens are inherently electron-withdrawing. The diethoxymethyl group at the C2 position has a more complex electronic effect, primarily inductive and weakly electron-withdrawing due to the electronegativity of the oxygen atoms.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy is related to the ability of the molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally suggests higher reactivity. For this compound, the amino group would significantly raise the HOMO energy, making the molecule susceptible to electrophilic attack.

A Molecular Electrostatic Potential (MESP) map would visually represent the charge distribution. Regions of negative potential (typically colored red) are indicative of electron-rich areas prone to electrophilic attack, such as the amino group and potentially the ring nitrogens. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

| Property | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Relatively high, indicating susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates ability to accept electrons in reactions with strong nucleophiles. |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical reactivity. |

| Dipole Moment | 2.5 D | Indicates a polar molecule. |

Computational modeling can be used to map the entire energy profile of a proposed reaction mechanism. For instance, in the synthesis of this compound, the energies of the reactants, the Meisenheimer intermediate in the SNAr step, the transition states connecting them, and the product can be calculated. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. By comparing the activation energies of competing reaction pathways, the selectivity of a reaction can be predicted.

For example, modeling the hydrolysis of the diethoxymethyl group to the corresponding aldehyde would involve calculating the energies of the protonated acetal (B89532), the resulting oxonium ion intermediate, and the transition states for the addition of water and the elimination of ethanol. chemistrysteps.comorgoreview.com Such calculations can confirm the multi-step nature of the hydrolysis and identify the rate-determining step.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) |

|---|---|---|---|

| N1 | 0.08 | 0.12 | 0.10 |

| C2 | 0.15 | 0.05 | 0.10 |

| N3 | 0.08 | 0.12 | 0.10 |

| C4 | 0.12 | 0.10 | 0.11 |

| C5 | 0.05 | 0.20 | 0.12 |

| C6 | 0.10 | 0.15 | 0.12 |

| N (amino) | 0.03 | 0.25 | 0.14 |

These illustrative data suggest that the amino nitrogen is the most likely site for electrophilic attack, while the C2 carbon is a probable site for nucleophilic attack.

Spectroscopic Analysis of Chemical Transformations (excluding basic identification data)

Spectroscopic methods are indispensable for monitoring the progress of chemical reactions and identifying transient species. For a reaction involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy would be particularly informative.

For example, in the hydrolysis of the diethoxymethyl group to form 2-formyl-5-aminopyrimidine, the transformation can be readily followed by 1H NMR spectroscopy. The characteristic signal of the methine proton of the diethoxymethyl group (a triplet) and the methylene (B1212753) protons of the ethoxy groups (a quartet) would disappear, while a new, downfield singlet corresponding to the aldehyde proton would emerge. youtube.com Similarly, in the 13C NMR spectrum, the signal for the acetal carbon would be replaced by the characteristic signal of a carbonyl carbon in the aldehyde.

FT-IR spectroscopy can also monitor this transformation. The C-O stretching frequencies of the acetal group would diminish, and a strong C=O stretching band characteristic of an aldehyde would appear. By acquiring spectra at different time intervals, the kinetics of the reaction can be studied.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed to unambiguously assign all proton and carbon signals in the starting material, intermediates, and products, providing conclusive evidence for the proposed structures and transformations.

Future Perspectives and Challenges in 2 Diethoxymethyl Pyrimidin 5 Amine Research

Development of Novel and Sustainable Synthetic Approaches

The synthesis of 2-(diethoxymethyl)pyrimidin-5-amine has been reported, and an efficient large-scale synthesis of related 5-aminopyrimidine (B1217817) derivatives has been described, highlighting the importance of these compounds as synthetic building blocks. researchgate.net A key intermediate in the synthesis of 5-aminopyrimidines is a stable vinamidinium salt, which can be used to prepare various 2-functionalized aminopyrimidines. researchgate.net

Future research in this area is likely to focus on the development of more sustainable and efficient synthetic methods. This includes the use of greener solvents, catalyst systems with lower environmental impact, and processes with improved atom economy. One promising avenue is the application of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, which proceeds via a sequence of condensation and dehydrogenation steps. nih.gov Adapting such methodologies for the synthesis of this compound could offer a more sustainable alternative to traditional linear syntheses.

Another area of development is the use of microwave-assisted organic synthesis (MAOS) and other enabling technologies to accelerate reaction times and improve yields. rsc.orgnih.gov The use of reusable catalysts, such as chitosan, for the synthesis of aminopyrimidine derivatives under solvent-free conditions also represents a significant step towards more environmentally friendly processes. rsc.org

| Synthetic Approach | Key Features | Potential Advantages | Reference(s) |

| Vinamidinium Salt Chemistry | Use of a stable, easily purified intermediate. | Efficient and suitable for large-scale synthesis. | researchgate.net |

| Iridium-Catalyzed Multicomponent Reaction | Condensation and dehydrogenation of amidines and alcohols. | High regioselectivity and atom economy. | nih.gov |

| Microwave-Assisted Synthesis | Rapid heating and shorter reaction times. | Increased efficiency and potentially higher yields. | rsc.orgnih.gov |

| Chitosan as a Heterogeneous Catalyst | Renewable and reusable catalyst under solvent-free conditions. | Environmentally friendly and sustainable. | rsc.org |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely dictated by its two main functional groups: the 5-amino group and the 2-diethoxymethyl group. The amino group can act as a nucleophile in various reactions, such as acylation, alkylation, and sulfonylation. For example, the reaction of this compound with benzyl (B1604629) chloroformate in the presence of a base yields the corresponding benzyl carbamate. researchgate.net

The diethoxymethyl group is a stable acetal (B89532) that serves as a protected form of a formyl group. This protecting group can be removed under acidic conditions to reveal the aldehyde, which can then participate in a wide range of transformations, including condensation reactions, reductive aminations, and the formation of various heterocyclic systems.

A key area for future exploration is the investigation of novel and potentially undiscovered reactivity profiles of this compound. This could involve exploring its behavior under various reaction conditions, such as with different catalysts, in unconventional solvents, or under photochemical or electrochemical stimulation. The interplay between the amino and the masked formyl group could lead to interesting intramolecular cyclization reactions, yielding novel fused pyrimidine (B1678525) systems. Furthermore, the pyrimidine ring itself can participate in reactions such as nucleophilic aromatic substitution (SNAr), particularly if further activated by electron-withdrawing groups. mdpi.com The study of the regioselectivity of such reactions on the this compound scaffold could unveil new synthetic pathways.

| Functional Group | Known Reactions | Potential Future Explorations | Reference(s) |

| 5-Amino Group | Acylation, Alkylation, Sulfonylation | Participation in multicomponent reactions, directed C-H activation, formation of novel heterocyclic rings. | researchgate.netresearchgate.net |

| 2-Diethoxymethyl Group | Deprotection to formyl group for subsequent reactions. | Development of orthogonal deprotection strategies, direct functionalization of the acetal. | |

| Pyrimidine Ring | Nucleophilic aromatic substitution (SNAr) | Exploration of regioselectivity with various nucleophiles, metal-catalyzed cross-coupling reactions. | mdpi.com |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large and diverse collections of chemical compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. Pyrimidine derivatives are ideal scaffolds for the construction of such libraries due to their synthetic tractability and their prevalence in biologically active molecules. nih.gov

This compound is a prime candidate for integration into these platforms. Its dual functionality allows for the creation of diverse compound libraries through combinatorial chemistry. For example, the amino group can be functionalized with a variety of building blocks, and the subsequent deprotection and reaction of the formyl group can introduce further diversity.

DNA-encoded library (DEL) technology, which involves the synthesis of large collections of compounds individually tagged with a unique DNA barcode, is a powerful tool for hit identification in drug discovery. nih.gov The development of robust and DNA-compatible reactions for the functionalization of this compound would enable its incorporation into DELs, providing access to vast chemical spaces. The use of flow chemistry, where reagents are continuously pumped through a reactor, can also facilitate the automated and scalable synthesis of pyrimidine libraries. researchgate.net

| Platform/Technology | Application to this compound | Key Advantages | Reference(s) |

| Automated Synthesis | Use as a building block for the parallel synthesis of compound libraries. | Rapid generation of a large number of derivatives for screening. | |

| High-Throughput Synthesis | Combinatorial functionalization of the amino and masked formyl groups. | Creation of diverse chemical libraries around a common scaffold. | nih.gov |

| DNA-Encoded Libraries (DELs) | Incorporation as a scaffold for the synthesis of DNA-tagged molecules. | Access to billions of compounds for affinity-based screening. | nih.gov |

| Flow Chemistry | Continuous and scalable synthesis of derivatives. | Improved safety, efficiency, and scalability of synthesis. | researchgate.net |

Strategic Design for Advanced Molecular Architectures

Beyond its use in combinatorial libraries, this compound can serve as a key building block in the strategic design of more complex and advanced molecular architectures. The ability to unmask the formyl group at a desired step in a synthetic sequence allows for its use in the construction of macrocycles, polymers, and complex natural product analogues.

In the context of fragment-based drug discovery (FBDD), small, simple molecules (fragments) that bind to a biological target are identified and then elaborated to create more potent and selective lead compounds. acs.org this compound can be considered a decorated fragment, and its functional handles can be used to "grow" the molecule in three-dimensional space to improve its binding affinity. The development of a modular synthetic platform using such building blocks allows for the rapid elaboration of fragment hits. acs.org

Furthermore, the pyrimidine core itself can be a crucial element in the design of molecules with specific functions, such as materials with interesting electronic or photophysical properties. The strategic placement of substituents on the pyrimidine ring, facilitated by the reactivity of building blocks like this compound, is key to tuning these properties. The trifluoromethoxylation of pyrimidines, for example, has been shown to provide access to a new class of synthetic building blocks with potential applications in medicinal chemistry and materials science. rsc.org

| Application Area | Role of this compound | Potential Outcomes | Reference(s) |

| Fragment-Based Drug Discovery | As a decorated fragment for elaboration into lead compounds. | Rapid development of potent and selective drug candidates. | acs.org |

| Macrocycle Synthesis | As a building block for the construction of macrocyclic structures. | Novel macrocycles with unique conformational properties and biological activities. | |

| Polymer Chemistry | As a monomer for the synthesis of functional polymers. | Polymers with tailored electronic, optical, or recognition properties. | |

| Materials Science | As a precursor for the synthesis of functional materials. | Development of new materials for electronics, optics, or sensing applications. | rsc.org |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Diethoxymethyl)pyrimidin-5-amine, and how can purity be maximized?

- Methodology :

-

Stepwise synthesis : Begin with pyrimidin-5-amine as the core structure. Introduce diethoxymethyl groups via nucleophilic substitution under basic conditions (e.g., NaH in dry THF) .

-

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

-

Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of diethyl chloromethyl ether to reduce byproducts.

- Key Data :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| NaH, THF, 0°C → RT | 65–70 | 92 |

| K₂CO₃, DMF, 80°C | 50–55 | 85 |

Q. How can the structural conformation of this compound be validated?

- Analytical techniques :

- X-ray crystallography : Resolve the dihedral angle between the pyrimidine ring and diethoxymethyl group to confirm stereoelectronic effects .

- NMR spectroscopy : Use - and -NMR to verify substitution patterns. Key signals:

- : δ 1.2–1.4 ppm (CH₃ of ethoxy), δ 3.6–3.8 ppm (OCH₂), δ 8.1 ppm (pyrimidine H) .

- Computational modeling : Compare DFT-optimized structures with experimental data to assess intramolecular hydrogen bonding .

Q. What are the characteristic reactivity patterns of this compound under basic/acidic conditions?

- Reactivity profile :

- Acidic hydrolysis : The diethoxymethyl group cleaves to yield pyrimidin-5-amine and formaldehyde derivatives (confirmed by GC-MS) .

- Nucleophilic substitution : Ethoxy groups can be replaced by amines or thiols under microwave-assisted conditions (120°C, 30 min) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the diethoxymethyl group in modulating biological activity?

- Experimental design :

-

Comparative SAR : Synthesize analogs (e.g., 2-(methoxymethyl)- or 2-(dimethylamino)pyrimidin-5-amine) and test inhibitory activity against kinase targets (e.g., EGFR or CDK2) .

-

Isotopic labeling : Use -labeled diethoxymethyl groups to track metabolic stability in vitro (LC-MS/MS analysis) .

- Data contradiction example :

-

If conflicting bioactivity data arise (e.g., variable IC₅₀ values), validate assay conditions (e.g., ATP concentration in kinase assays) and confirm compound stability via HPLC .

Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?

- Troubleshooting :

- Dynamic effects in NMR : Variable temperature -NMR (25–60°C) to detect conformational exchange broadening .

- Mass spectrometry artifacts : Use high-resolution ESI-MS to distinguish between [M+H]⁺ and adducts (e.g., sodium or potassium).

Q. How can computational tools predict the pharmacokinetic properties of this compound?

- In silico methods :

- ADMET prediction : Use SwissADME or ADMETlab to estimate logP (∼2.1), solubility (−3.2 log mol/L), and CYP450 inhibition .

- Molecular docking : Simulate binding to human serum albumin (PDB ID: 1AO6) to assess plasma protein binding .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。